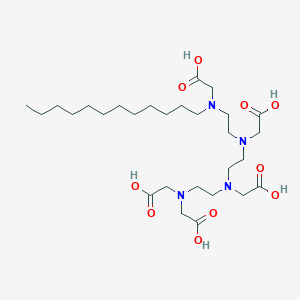
Docosyl-triethylenetetraminepentaacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosyl-triethylenetetraminepentaacetic acid (DTTPA) is a chelating agent that is widely used in scientific research. It is a lipophilic derivative of ethylenediaminetetraacetic acid (EDTA) and is commonly used as a contrast agent in magnetic resonance imaging (MRI). DTTPA has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.
作用機序
Docosyl-triethylenetetraminepentaacetic acid works by binding to metal ions, such as calcium, magnesium, and iron. The chelating agent forms a complex with the metal ion, which can then be measured or visualized using various techniques. Docosyl-triethylenetetraminepentaacetic acid has a high affinity for certain metal ions, making it useful in a variety of applications.
生化学的および生理学的効果
Docosyl-triethylenetetraminepentaacetic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. Additionally, Docosyl-triethylenetetraminepentaacetic acid has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.
実験室実験の利点と制限
Docosyl-triethylenetetraminepentaacetic acid has several advantages for use in laboratory experiments. It is a highly specific chelating agent, meaning that it only binds to certain metal ions. This makes it useful for measuring metal ion concentrations with high accuracy. Additionally, Docosyl-triethylenetetraminepentaacetic acid is relatively stable and can be used in a variety of experimental conditions.
However, there are also limitations to the use of Docosyl-triethylenetetraminepentaacetic acid in laboratory experiments. One of the primary limitations is that it is not effective at binding to all metal ions. Additionally, Docosyl-triethylenetetraminepentaacetic acid can be toxic at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on Docosyl-triethylenetetraminepentaacetic acid. One area of focus is the development of new derivatives of Docosyl-triethylenetetraminepentaacetic acid that have improved properties, such as increased specificity for certain metal ions. Additionally, there is ongoing research into the use of Docosyl-triethylenetetraminepentaacetic acid in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is interest in developing new applications for Docosyl-triethylenetetraminepentaacetic acid, such as in the field of nanotechnology.
合成法
Docosyl-triethylenetetraminepentaacetic acid is synthesized through a series of chemical reactions. The first step involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine diacetic acid (EDDA). EDDA is then reacted with a long-chain alcohol, such as docosanol, to form the lipophilic derivative. Finally, the resulting compound is reacted with triethylenetetramine and pentaacetic acid to form Docosyl-triethylenetetraminepentaacetic acid.
科学的研究の応用
Docosyl-triethylenetetraminepentaacetic acid has a wide range of applications in scientific research. One of its primary uses is as a contrast agent in MRI. Docosyl-triethylenetetraminepentaacetic acid is able to bind to metal ions, making it useful for enhancing the contrast of MRI images. Additionally, Docosyl-triethylenetetraminepentaacetic acid is used in a variety of biochemical assays to measure metal ion concentrations.
特性
CAS番号 |
137203-80-6 |
|---|---|
製品名 |
Docosyl-triethylenetetraminepentaacetic acid |
分子式 |
C28H52N4O10 |
分子量 |
604.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-dodecylamino]acetic acid |
InChI |
InChI=1S/C28H52N4O10/c1-2-3-4-5-6-7-8-9-10-11-12-29(19-24(33)34)13-14-30(20-25(35)36)15-16-31(21-26(37)38)17-18-32(22-27(39)40)23-28(41)42/h2-23H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
DFNOLPODODTVPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
正規SMILES |
CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
その他のCAS番号 |
137203-80-6 |
同義語 |
C22TT docosyl-triethylenetetraminepentaacetic acid docosyltriethylenetetraminepentaacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



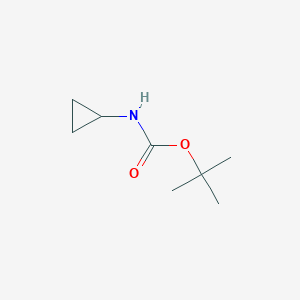

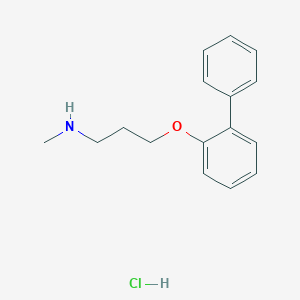

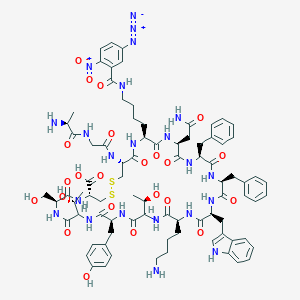
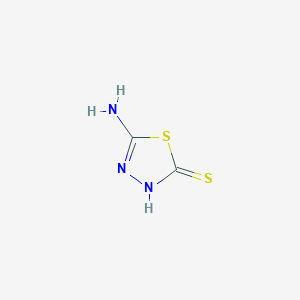
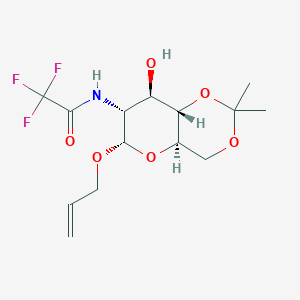
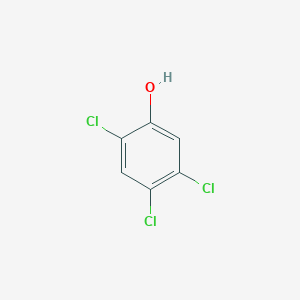

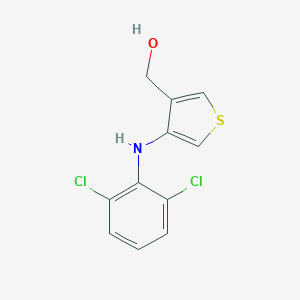
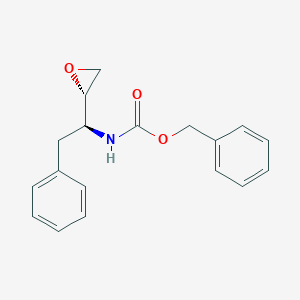
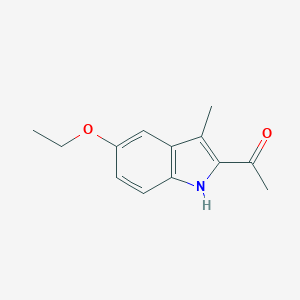
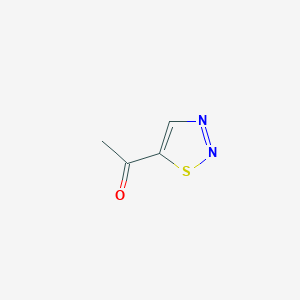
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)